![molecular formula C8H9BrN2O B15299952 2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
2-[(2-Bromophenyl)amino]acetamide
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Overview
Description
2-[(2-Bromophenyl)amino]acetamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of acetamide where the hydrogen atom of the amino group is replaced by a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)amino]acetamide typically involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Amide Hydrolysis
Amide bonds in acetamide derivatives are susceptible to hydrolysis under acidic or basic conditions. For example, sulfamate acetamides (structurally similar) showed hydrolysis under stringent conditions (pH 8, 37°C for 4 days) .
Biochemical Interactions
While not directly studied, the amino group in this compound could interact with biological targets (e.g., enzymes, proteins) via hydrogen bonding or ionic interactions. Analogous acetamide derivatives (e.g., 2i in ) showed antibacterial activity by targeting bacterial kinases/DNA gyrases.
Physical and Spectroscopic Data
Property | Value or Range | Source |
---|---|---|
Molecular Formula | C₉H₁₀BrN₂O₂ | |
Molecular Weight | 254.08 g/mol | |
1H NMR Shifts | δ 7.52 (brs, -NH), 3.34 (s, -CH₂) (analogous) | |
Mass Spectrum | M⁺⁺¹ = 214 (analogous) |
Antibacterial Activity
Related acetamide derivatives (e.g., 2i in ) exhibited:
-
MIC values comparable to levofloxacin against S. aureus and K. pneumoniae.
-
Antibiofilm activity >80% inhibition at 100 μg/100 μL .
These findings suggest potential in antimicrobial drug development, though direct evidence for this compound is lacking.
Stability and Selectivity
Sulfamate acetamides ( ) demonstrated:
-
High buffer stability (minimal hydrolysis)
-
Cysteine selectivity over lysine/glutamic acid
Hazards and Handling
The hydrochloride salt of this compound ( ) carries hazard warnings:
Scientific Research Applications
2-[(2-Bromophenyl)amino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)amino]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-acetylaniline
- 2’-Bromoacetanilide
- o-Bromoacetanilide
Uniqueness
2-[(2-Bromophenyl)amino]acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Biological Activity
2-[(2-Bromophenyl)amino]acetamide, a compound featuring a brominated phenyl group attached to an acetamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C8H9BrN2O. The presence of the bromine atom in the phenyl ring is expected to influence the compound's biological activity through electronic effects and steric hindrance.
Anticancer Activity
Recent studies have indicated that derivatives of acetamides, including those with brominated phenyl groups, exhibit significant anticancer properties. In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown promising cytotoxicity against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cells using the MTT assay .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 15.0 |
HT-29 | 12.5 | |
MCF-7 | 10.0 |
Antimicrobial Activity
The antibacterial potential of acetamide derivatives has also been explored. A study found that certain acetamide derivatives exhibited superior antibacterial activity compared to standard antibiotics such as cefadroxil. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .
Table 2: Antibacterial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 8 |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 32 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzyme Activity : Like other acetamides, it may act as an enzyme inhibitor, disrupting metabolic pathways essential for cancer cell survival or bacterial growth.
- Induction of Apoptosis : There is evidence suggesting that compounds with similar structures can induce apoptosis in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies indicate that brominated compounds can exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress within cells.
Case Studies
- Cytotoxicity Evaluation : In a controlled study, researchers synthesized several acetamide derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the bromine substitution pattern significantly influenced cytotoxic potency .
- Antimicrobial Screening : Another study focused on the synthesis and evaluation of novel acetamide derivatives against microbial strains. The findings suggested that structural variations could enhance antibacterial efficacy, positioning these compounds as potential alternatives to conventional antibiotics .
Properties
Molecular Formula |
C8H9BrN2O |
---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-(2-bromoanilino)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
LZZUTJJNNOZHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)N)Br |
Origin of Product |
United States |
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